

# An In-depth Technical Guide to Clausine M: Physicochemical Properties and Biological Context

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## Compound of Interest

Compound Name: *Clausine M*

Cat. No.: *B1255120*

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## A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

**Clausine M**, also identified in scientific literature as clauszoline M, is a carbazole alkaloid isolated from the plant *Clausena excavata*. This guide provides a detailed summary of its known physical and chemical properties, alongside a broader examination of the biological activities associated with its source plant and related compounds. Due to the limited specific research on **Clausine M**'s biological effects, this document also includes representative experimental protocols for isolation and bioassays, derived from studies on *Clausena excavata* and its constituents.

## Physicochemical Properties of Clausine M

While extensive experimental data for **Clausine M** is not widely published, its fundamental physicochemical properties have been determined and are summarized below.

Property	Value	Source
IUPAC Name	methyl 7-hydroxy-9H-carbazole-3-carboxylate	PubChem
Molecular Formula	C <sub>14</sub> H <sub>11</sub> NO <sub>3</sub>	PubChem
Molecular Weight	241.24 g/mol	PubChem
Appearance	Not specified in available literature	-
Melting Point	Not specified in available literature	-
Boiling Point	Not specified in available literature	-
Solubility	Not specified in available literature	-

Spectroscopic Data: Detailed spectroscopic data (<sup>1</sup>H-NMR, <sup>13</sup>C-NMR, IR, MS) for **Clausine M** is not readily available in the public domain. However, the synthesis of related carbazole derivatives has been reported, and the spectroscopic characterization from these studies can provide a reference for the expected spectral features of **Clausine M**.

## Biological Activity and Therapeutic Potential

Direct studies on the biological activity and signaling pathways of **Clausine M** are limited. However, the source plant, *Clausena excavata*, is a rich source of various bioactive compounds, including numerous carbazole alkaloids and coumarins, which have been extensively studied.<sup>[1][2]</sup>

Extracts of *Clausena excavata* and its isolated constituents have demonstrated a wide range of pharmacological activities, including:

- **Anti-inflammatory and Antioxidant Effects:** Methanolic extracts of *C. excavata* leaves have shown potent wound healing properties attributed to their anti-inflammatory and antioxidant

effects, which are linked to a high content of polyphenolic compounds.[3] Studies on the roots have also identified compounds with significant anti-neuroinflammatory activity.[4][5]

- **Cytotoxic and Anticancer Activity:** Various compounds isolated from *C. excavata* have exhibited cytotoxicity against several cancer cell lines.[6] For instance, certain furanone-coumarins have shown inhibitory effects on tumor promotion.[7][8]
- **Anti-HIV Activity:** Several carbazole alkaloids from *C. excavata* have displayed promising anti-HIV-1 effects.[2]
- **Antiplatelet Activity:** Carbazole alkaloids isolated from the stem bark of *C. excavata* have shown significant inhibition of rabbit platelet aggregation.[9]

While these activities have not been specifically attributed to **Clausine M**, its presence in a plant with such a diverse pharmacological profile suggests that it may contribute to the overall therapeutic effects and warrants further investigation.

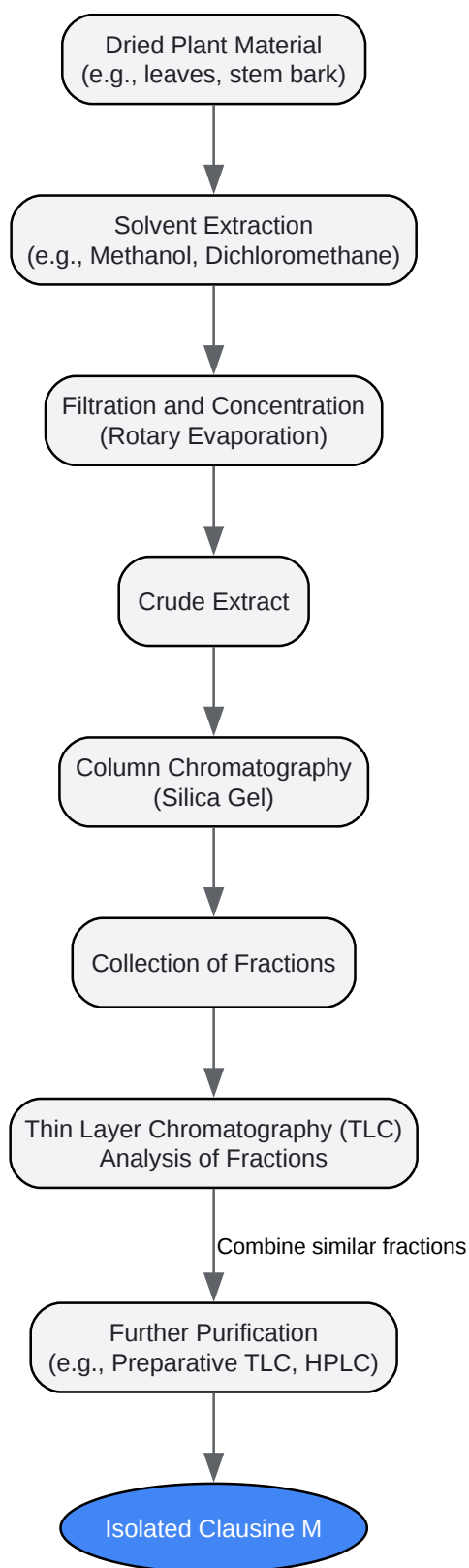
## Experimental Protocols

Detailed experimental protocols specifically for **Clausine M** are not available. The following sections provide representative methodologies for the isolation of compounds from *Clausena excavata* and for conducting relevant biological assays, based on published research.

### General Protocol for Isolation and Purification of Constituents from *Clausena excavata*

This protocol is a generalized procedure based on methods reported for the isolation of various compounds from *C. excavata*. [10]

Workflow for Isolation and Purification:



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Figure 1: General workflow for the isolation of **Clausine M**.

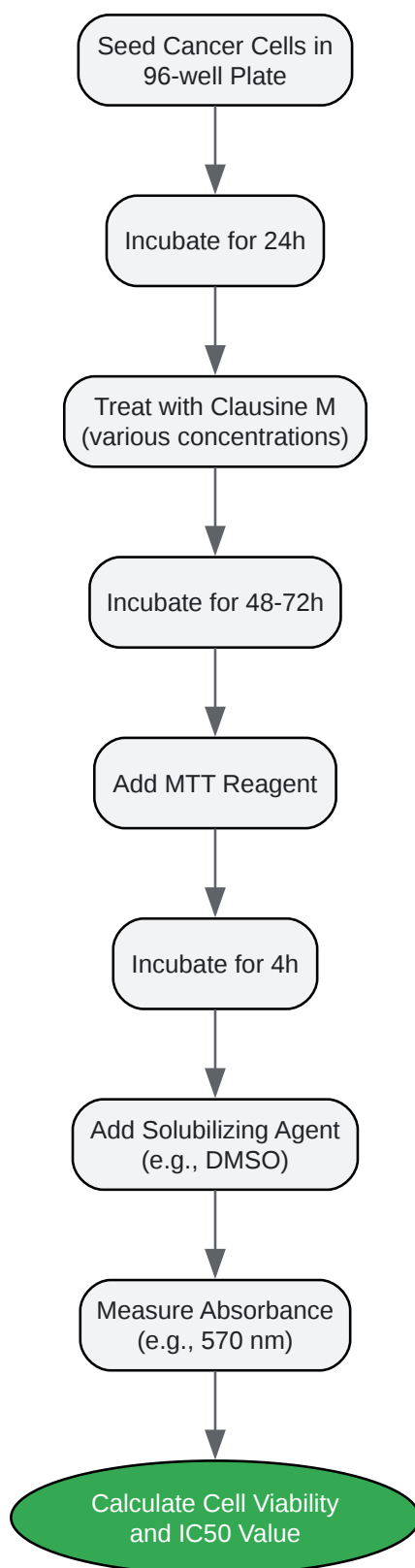
#### Methodology:

- **Plant Material Preparation:** Air-dried and powdered plant material (e.g., leaves of *Clausena excavata*) is subjected to extraction.
- **Extraction:** The powdered material is extracted with a suitable solvent, such as methanol or dichloromethane, at room temperature for an extended period. This process is typically repeated multiple times to ensure complete extraction.
- **Concentration:** The combined filtrates are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
- **Fractionation:** The crude extract is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).
- **Fraction Analysis:** Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the compound of interest. Fractions with similar TLC profiles are pooled.
- **Purification:** The pooled fractions are further purified using techniques such as preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield the pure compound, **Clausine M**.
- **Structure Elucidation:** The structure of the isolated compound is confirmed using spectroscopic methods, including  $^1\text{H}$ -NMR,  $^{13}\text{C}$ -NMR, Mass Spectrometry, and IR spectroscopy.

## Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method used to assess the cytotoxic effects of compounds on cancer cell lines, as has been done for other constituents of *C. excavata*.

#### Workflow for MTT Assay:



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Figure 2: Workflow for assessing cytotoxicity using the MTT assay.

#### Methodology:

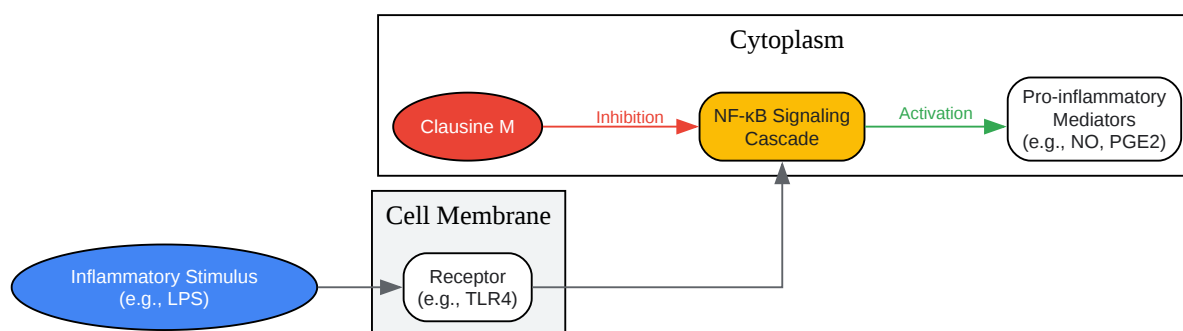
- **Cell Culture:** Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO<sub>2</sub>.
- **Cell Seeding:** Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
- **Compound Treatment:** The cells are treated with various concentrations of **Clausine M** (typically dissolved in a solvent like DMSO and then diluted in the culture medium). Control wells receive the vehicle only.
- **Incubation:** The plates are incubated for a period of 48 to 72 hours.
- **MTT Addition:** After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
- **Formazan Formation:** The plates are incubated for an additional 4 hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
- **Solubilization:** A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
- **Data Analysis:** Cell viability is calculated as a percentage of the control. The half-maximal inhibitory concentration (IC<sub>50</sub>) value, which is the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

## Signaling Pathways

Specific signaling pathways modulated by **Clausine M** have not yet been elucidated. However, many carbazole alkaloids and other compounds from *Clausena excavata* are known to interact with various cellular signaling pathways to exert their biological effects. For example, anti-

inflammatory compounds often target pathways involving NF- $\kappa$ B and MAPK, while anticancer agents can induce apoptosis through caspase-dependent pathways or inhibit cell proliferation by targeting cell cycle regulators.

Hypothetical Signaling Pathway for Anti-inflammatory Action:



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